2-(1H-benzimidazol-2-yl)-6-phenylthieno[2,3-b]pyridin-3-amine
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Overview
Description
2-(1H-benzimidazol-2-yl)-6-phenylthieno[2,3-b]pyridin-3-amine is a complex heterocyclic compound that combines benzimidazole, thienopyridine, and phenyl groups. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of multiple heterocyclic rings in its structure makes it a versatile molecule for various chemical reactions and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)-6-phenylthieno[2,3-b]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Thienopyridine Synthesis: The thienopyridine core can be synthesized through a cyclization reaction involving a thiophene derivative and a pyridine precursor.
Coupling Reactions: The final step involves coupling the benzimidazole and thienopyridine moieties, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-yl)-6-phenylthieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(1H-benzimidazol-2-yl)-6-phenylthieno[2,3-b]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-6-phenylthieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors on the cell surface, modulating signaling pathways and cellular responses. Additionally, the compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzimidazol-2-yl)-6-phenylthieno[2,3-b]pyridine: Lacks the amine group, which may affect its biological activity.
6-phenylthieno[2,3-b]pyridin-3-amine: Lacks the benzimidazole moiety, potentially reducing its versatility in chemical reactions.
2-(1H-benzimidazol-2-yl)-3-phenylpyridine: Similar structure but without the thiophene ring, which may alter its electronic properties.
Uniqueness
2-(1H-benzimidazol-2-yl)-6-phenylthieno[2,3-b]pyridin-3-amine is unique due to the combination of benzimidazole, thienopyridine, and phenyl groups in a single molecule. This structural complexity allows for diverse chemical reactivity and potential for multiple biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-6-phenylthieno[2,3-b]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4S/c21-17-13-10-11-14(12-6-2-1-3-7-12)24-20(13)25-18(17)19-22-15-8-4-5-9-16(15)23-19/h1-11H,21H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIAUEZODODLMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C4=NC5=CC=CC=C5N4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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